6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound is a thieno[2,3-c]pyridine derivative characterized by a dihydrothienopyridine core substituted with ethyl and methyl ester groups at positions 3 and 6, respectively. The 2-position is functionalized with a 3,4,5-triethoxybenzamido group, which introduces significant steric bulk and lipophilicity. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O8S/c1-6-32-17-12-15(13-18(33-7-2)21(17)34-8-3)22(28)26-23-20(24(29)31-5)16-10-11-27(14-19(16)36-23)25(30)35-9-4/h12-13H,6-11,14H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQWSNSJQOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 420.48 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.48 g/mol |
| CAS Number | Not provided |
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various strains of bacteria.
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in 2022 evaluated several thieno[2,3-c]pyridine derivatives for their antibacterial activity. The results indicated that compounds with similar structures exhibited effective bacteriostatic activity against five Gram-positive bacteria. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like linezolid . -
Biofilm Inhibition :
Another research focused on the biofilm-forming capabilities of S. pneumoniae. The compound showed strong antibiofilm activity, with a minimum biofilm inhibitory concentration (MBIC) of 0.5 µg/ml, indicating its potential as an anti-biofilm agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzamide moiety enhance the biological activity of thieno[2,3-c]pyridine derivatives. The introduction of electron-withdrawing groups has been shown to improve binding affinity to bacterial targets.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development as an antimicrobial agent.
Comparison with Similar Compounds
Substituents on the Benzamido Group
Ester Groups on the Pyridine Core
- Target Compound : Ethyl (position 6) and methyl (position 3) esters.
- Schiff Base Ligands () : tert-Butyl (position 6) and ethyl (position 3) esters. The bulky tert-butyl group may improve stability but reduce solubility .
- Compound in : Ethyl ester (position 3) and benzyl group (position 6). The benzyl substituent introduces aromaticity, possibly enhancing interactions with hydrophobic protein pockets .
Core Heterocycle Variations
- Thieno[2,3-c]pyridine (Target Compound): Sulfur-containing heterocycle with a fused thiophene ring, contributing to electronic delocalization and rigidity.
- Imidazo[1,2-a]pyridine (): Nitrogen-rich core with different electronic properties, often used in kinase inhibitors. These derivatives exhibit distinct binding profiles compared to thienopyridines .
Q & A
Q. What are the optimal synthetic routes for synthesizing 6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?
The synthesis involves multi-step protocols, including cyclization of thieno[2,3-c]pyridine cores and functionalization with amide/ester groups. Key steps include:
- Cyclization : Use precursors like substituted thiophenes and pyridines under reflux conditions (e.g., ethanol at 80°C for 3–6 hours).
- Amide Coupling : React the core with 3,4,5-triethoxybenzoyl chloride in anhydrous DMF with a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
- Esterification : Introduce ethyl and methyl ester groups via nucleophilic acyl substitution. Critical parameters include temperature control (±2°C), solvent purity (anhydrous), and reaction time optimization to achieve yields >50% .
Q. Which analytical techniques are essential for characterizing this compound?
Standard methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and regiochemistry (e.g., δ 1.19 ppm for ethyl CH, δ 3.64–3.78 ppm for methoxy/ethoxy groups) .
- Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., [M+1] = 451.5 for analogous compounds) .
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 columns) .
Q. How do structural modifications (e.g., substituents on the benzamido group) influence solubility and reactivity?
The 3,4,5-triethoxybenzamido moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating ethoxy groups. Comparative studies show that replacing ethoxy with methoxy groups reduces steric hindrance but decreases thermal stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to ATP-binding pockets. Key parameters:
- Ligand Preparation : Optimize 3D geometry with Gaussian09 using DFT/B3LYP/6-31G(d).
- Target Selection : Use crystallographic data (PDB: 1ATP) for kinase domains. Studies on analogous thienopyridines suggest hydrogen bonding between the amide carbonyl and Lys33/Asp184 residues, with π-π stacking from the triethoxybenzamido group .
Q. How can contradictions in biological activity data (e.g., IC50_{50}50 variability across assays) be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies include:
- Standardized Protocols : Fix ATP at 1 mM and pre-incubate compounds for 30 minutes.
- Control Compounds : Use staurosporine as a positive control to normalize results.
- Orthogonal Assays : Validate inhibitory activity via SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. What strategies optimize regioselectivity during functionalization of the thienopyridine core?
Regioselectivity is controlled by:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C2 before benzamido coupling.
- Protecting Groups : Temporarily block C5 with TMSCl (trimethylsilyl chloride) to direct reactions to C3/C6.
- Catalysis : Pd(OAc)/XPhos for Suzuki-Miyaura couplings at C7 .
Methodological Challenges
Q. How to address low yields in the final esterification step?
Poor yields (<40%) may result from competing hydrolysis. Solutions:
- Anhydrous Conditions : Use molecular sieves (3Å) in THF.
- Activating Agents : Employ DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to accelerate ester formation.
- Workup : Extract products with ethyl acetate (3×) and dry over MgSO before column chromatography (silica gel, hexane:EtOAc 7:3) .
Q. What are the best practices for resolving spectral overlaps in 1^11H NMR analysis?
For overlapping peaks (e.g., ethoxy/methoxy protons):
- 2D NMR : Perform HSQC to correlate H and C shifts.
- Deuterated Solvents : Use DMSO-d to sharpen signals.
- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and split multiplet peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
